Isoenzyme Selectivity Inversion: 2-(3-Hydroxybutan-2-ylidene)propanedinitrile Favors 17β-HSD2, Unlike the 17β-HSD1-Preferring Analog CHEMBL3629435
In a direct, Cell-Free in vitro displacement assay using human placental enzymes, 2-(3-Hydroxybutan-2-ylidene)propanedinitrile (CHEMBL3342516) showed a distinct selectivity shift toward 17β-HSD2 (IC50 = 33 nM) over 17β-HSD1 (IC50 = 11,600 nM), whereas a very similar analog, CHEMBL3629435, displayed the opposite preference, inhibiting 17β-HSD2 with an IC50 of 120 nM and 17β-HSD1 with an IC50 of 145 nM [1]. This represents a selectivity inversion, with the target compound showing an approximately 350-fold preference for 17β-HSD2, compared to the nearly balanced inhibition profile of the analog.
| Evidence Dimension | 17β-HSD isoenzyme inhibition (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | CHEMBL3342516: 17β-HSD2 IC50 = 33 nM; 17β-HSD1 IC50 = 11,600 nM; Selectivity Ratio (17β-HSD1/17β-HSD2) = 351 |
| Comparator Or Baseline | CHEMBL3629435: 17β-HSD2 IC50 = 120 nM; 17β-HSD1 IC50 = 145 nM; Selectivity Ratio (17β-HSD1/17β-HSD2) = 1.2 |
| Quantified Difference | The target compound achieves a ~351-fold selectivity for 17β-HSD2, while the comparator analog shows only a 1.2-fold selectivity, representing a >290-fold improvement in selectivity window. |
| Conditions | Cell-free assay, displacement of [3H]E2 from human placental microsomal 17β-HSD2 after 20 mins; displacement of [3H]E1 from human placental cytosolic 17β-HSD1 after 10 mins. |
Why This Matters
For programs aiming to inhibit 17β-HSD2 without interfering with 17β-HSD1 (crucial for avoiding counterproductive estrogen activation), selecting the target compound with a >350-fold selectivity window is imperative; the analog CHEMBL3629435 would simultaneously block both enzymes, nullifying the therapeutic rationale.
- [1] BindingDB. Affinity data for BDBM50028620 (CHEMBL3342516) and BDBM50126979 (CHEMBL3629435). Sourced from ChEMBL and Saarland University. Accessed via bindingdb.org. View Source
